Ethyl 4-oxooctanoate

CAS No.: 37174-96-2

Cat. No.: VC2368506

Molecular Formula: C10H18O3

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37174-96-2 |

|---|---|

| Molecular Formula | C10H18O3 |

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | ethyl 4-oxooctanoate |

| Standard InChI | InChI=1S/C10H18O3/c1-3-5-6-9(11)7-8-10(12)13-4-2/h3-8H2,1-2H3 |

| Standard InChI Key | IKNPZDWWOFUFHY-UHFFFAOYSA-N |

| SMILES | CCCCC(=O)CCC(=O)OCC |

| Canonical SMILES | CCCCC(=O)CCC(=O)OCC |

Introduction

Chemical Structure and Properties

Molecular Structure

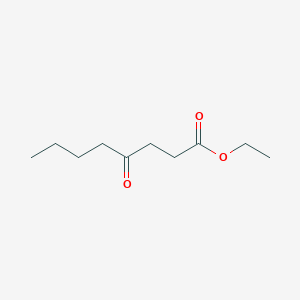

Ethyl 4-oxooctanoate possesses the molecular formula C₁₀H₁₈O₃, with a structure comprising an ethyl ester group attached to a carbon chain containing a ketone group. The compound's International Chemical Identifier (InChI) is InChI=1/C10H18O3/c1-3-5-6-9(11)7-8-10(12)13-4-2/h3-8H2,1-2H3, which precisely defines its molecular arrangement and connectivity .

Physical Properties

The compound typically presents as a colorless to pale yellow liquid with a distinctive fruity odor, characteristic of many ester compounds. This organoleptic property makes it potentially valuable for fragrance and flavor applications. Like most esters, it demonstrates good solubility in common organic solvents while exhibiting moderate solubility in water, which is typical behavior for compounds with both polar and non-polar functional groups .

Structural Characteristics

The structural features of ethyl 4-oxooctanoate include:

| Structural Feature | Description |

|---|---|

| Molecular Formula | C₁₀H₁₈O₃ |

| Functional Groups | Ketone (C=O), Ester (-COO-) |

| Carbon Chain Length | 8 (octanoate) |

| Ketone Position | Carbon 4 |

| Ester Group | Ethyl |

The presence of both ketone and ester functional groups in the molecule provides multiple reaction sites, contributing to its chemical versatility and potential applications in organic synthesis .

Chemical Reactivity

Reactive Centers

Ethyl 4-oxooctanoate contains two primary reactive centers: the ketone group and the ester functionality. The ketone group can participate in nucleophilic addition reactions, condensations, and reductions, while the ester group is susceptible to hydrolysis, transesterification, and aminolysis reactions. This dual reactivity makes the compound particularly valuable as a building block in organic synthesis .

Applications

Industrial Applications

The industrial applications of ethyl 4-oxooctanoate leverage its unique chemical structure and properties. Due to its fruity odor, the compound has potential applications in the flavor and fragrance industry, where esters are commonly employed as aroma compounds in various formulations. Additionally, its dual functionality makes it valuable as an intermediate in the synthesis of more complex organic compounds used in pharmaceuticals, agrochemicals, and specialty chemicals .

Synthetic Applications

In organic synthesis, ethyl 4-oxooctanoate serves as a useful building block for creating more complex molecules. Its ketone functionality allows for condensation reactions to form new carbon-carbon bonds, while the ester group provides opportunities for further functionalization. The compound can serve as a starting material for the synthesis of:

-

Longer-chain fatty acid derivatives

-

Heterocyclic compounds

-

Specialized pharmaceutical intermediates

-

Modified lipids and surfactants

The strategic manipulation of both functional groups enables the construction of structurally diverse molecules from this single precursor .

| Product Description | Quantity | Purity | Price Range (EUR) | Availability |

|---|---|---|---|---|

| 4-Oxooctanoic acid ethyl ester | 100 mg | Not specified | 109.00 | Available |

| 4-Oxooctanoic acid ethyl ester | 250 mg | Not specified | 180.00 | Available |

| 4-Oxooctanoic acid ethyl ester | 1 g | Not specified | 345.00 | Available |

| Ethyl 4-oxooctanoate | 1 g | 97.0% | Upon inquiry | Available |

| Ethyl 4-oxooctanoate | Not specified | Min. 95% | Not applicable | Discontinued |

This pricing structure reflects the specialized nature of the compound and its current positioning primarily as a research chemical rather than a bulk industrial intermediate .

Related Compounds

While focusing specifically on ethyl 4-oxooctanoate, it is worth noting its relationship to similar compounds that share structural features:

Structural Analogs

These structural analogs share similar functional group arrangements but differ in carbon chain length or substitution patterns, potentially resulting in different chemical and physical properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume